Cas no 2181774-46-7 (4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt)

4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt 化学的及び物理的性質
名前と識別子
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- α-L-Idopyranosiduronic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl, 2-(hydrogen sulfate), sodium salt (1:2)
- 4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt
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- インチ: 1S/C16H16O12S.Na.H/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);;/t11-,12-,13+,14+,16+;;/m0../s1
- InChIKey: FIJXUHIUHGLHDV-CEWNINSASA-N
- ほほえんだ: O(C1=CC=C2C(=CC(=O)OC2=C1)C)[C@@H]1O[C@@H](C(=O)O)[C@@H](O)[C@H](O)[C@H]1OS(O)(=O)=O.[NaH]
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M334715-0.5mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 0.5mg |
$ 225.00 | 2023-03-10 | ||
TRC | M334715-.5mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 5mg |
$263.00 | 2023-05-17 | ||
TRC | M334715-1mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 1mg |
$ 514.00 | 2023-09-07 | ||
TRC | M334715-10mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 10mg |
$4219.00 | 2023-05-17 | ||
TRC | M334715-5mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 5mg |
$ 2294.00 | 2023-09-07 | ||
TRC | M334715-2mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 2mg |
$982.00 | 2023-05-17 |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Saltに関する追加情報
Comprehensive Analysis of 4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt (CAS No. 2181774-46-7)
The compound 4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt (CAS 2181774-46-7) is a specialized fluorogenic substrate widely utilized in biochemical and enzymatic research. Its unique structure, featuring a sulfated idopyranosiduronic acid moiety linked to the fluorescent 4-methylumbelliferone group, makes it an invaluable tool for studying sulfatase and glycosidase activities. Researchers frequently employ this compound to investigate lysosomal storage disorders, carbohydrate metabolism, and enzyme kinetics, aligning with the growing interest in precision medicine and biomarker discovery.
In recent years, the demand for high-purity enzyme substrates like 4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt has surged due to advancements in diagnostic assays and drug development. Its application extends to high-throughput screening (HTS) platforms, where its fluorescent properties enable sensitive detection of enzymatic activity. This aligns with the trending search queries such as "fluorescent substrates for enzyme assays" and "sulfatase activity detection methods", reflecting the scientific community's focus on automated diagnostics and personalized therapeutics.
The chemical stability and water solubility of CAS 2181774-46-7 further enhance its utility in in vitro studies. Unlike non-sulfated analogs, the 2-sulfate modification mimics natural glycosaminoglycan (GAG) degradation intermediates, making it relevant for research on mucopolysaccharidoses (e.g., Hunter syndrome). This connection addresses frequently searched topics like "GAG metabolism disorders" and "lysosomal enzyme replacement therapy", demonstrating how this compound bridges fundamental science with clinical applications.
From a synthetic chemistry perspective, the disodium salt form of 4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate ensures improved solubility in aqueous buffers—a critical feature for cell-based assays and kinetic studies. Recent publications highlight its role in characterizing novel sulfatases from microbial sources, tapping into the hot topic of microbiome-derived enzymes. Such applications respond to the increasing search volume around "enzyme engineering" and "metagenomic enzyme discovery".
Quality control of 2181774-46-7 involves rigorous HPLC and mass spectrometry analysis to guarantee ≥95% purity, meeting the stringent requirements of GLP-compliant laboratories. This emphasis on purity caters to prevalent search terms like "certified reference standards for diagnostics" and "QC in enzymatic reagents". Furthermore, the compound's compatibility with microplate readers and fluorescence microscopy systems positions it as a versatile choice for modern multi-omics research strategies.
Emerging applications include its use in 3D cell culture models to study extracellular matrix remodeling—a subject gaining traction in organoid research and cancer metastasis studies. The sulfate group's interaction with heparan sulfate proteoglycans (HSPGs) makes this compound particularly useful for investigating cell signaling pathways, answering frequent queries about "glycan-protein interactions in disease". Such interdisciplinary relevance underscores why 4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt remains a focus in both academic and pharmaceutical R&D.
Storage recommendations for CAS 2181774-46-7 typically suggest desiccated conditions at -20°C to preserve the sulfate ester bond integrity—a detail often searched alongside "long-term stability of fluorogenic substrates". Its spectral properties (Ex/Em ~360/450 nm) are optimized for standard UV/VIS detectors, facilitating integration into existing lab workflows without requiring specialized equipment. This practical advantage addresses common concerns about "cost-effective fluorescence detection" in resource-limited settings.
In conclusion, 4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt exemplifies how targeted chemical probes advance our understanding of complex biological systems. Its dual role as a research tool and diagnostic aid perfectly intersects with contemporary scientific priorities—from rare disease research to biocatalyst development—making it a compound of enduring significance in life sciences.
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